6-methyl-2-phenyl-1H-pyrimidin-4-one
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Overview
Description
6-Methyl-2-phenyl-1H-pyrimidin-4-one is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-2-phenyl-1H-pyrimidin-4-one can be achieved through several methods. One common approach involves the condensation of benzaldehyde with ethyl acetoacetate in the presence of ammonium acetate. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired pyrimidinone.
Condensation Reaction:
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, solvent, and catalyst, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-phenyl-1H-pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can convert the compound into dihydropyrimidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.
Common Reagents and Conditions
-
Oxidation
Reagents: Hydrogen peroxide, peracids
Conditions: Mild to moderate temperatures
Products: Pyrimidine N-oxides
-
Reduction
Reagents: Sodium borohydride, lithium aluminum hydride
Conditions: Room temperature to reflux
Products: Dihydropyrimidine derivatives
-
Substitution
Reagents: Halogens, alkylating agents, nucleophiles
Conditions: Varies depending on the substituent
Products: Substituted pyrimidine derivatives
Scientific Research Applications
6-Methyl-2-phenyl-1H-pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design. It exhibits various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: The compound is used in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Studies: It serves as a model compound for studying the interactions of pyrimidine derivatives with biological macromolecules.
Mechanism of Action
The mechanism of action of 6-methyl-2-phenyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in various biological pathways. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to anti-inflammatory effects. The exact molecular targets and pathways depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-4,6-dimethylpyrimidine: Similar structure with additional methyl group at position 6.
4-Phenyl-6-methyl-2-pyrimidinone: Similar structure with different substitution pattern.
2-Phenyl-4-methyl-6-hydroxypyrimidine: Hydroxyl group at position 6.
Uniqueness
6-Methyl-2-phenyl-1H-pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at position 6 and phenyl group at position 2 contribute to its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
6-methyl-2-phenyl-1H-pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-8-7-10(14)13-11(12-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQXCSFIZYMLIAU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N=C(N1)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)N=C(N1)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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